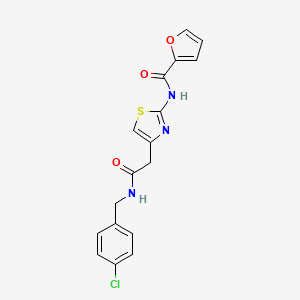

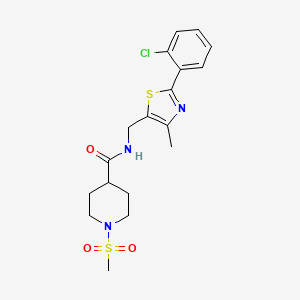

![molecular formula C21H23N5O B2607435 2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde CAS No. 865660-52-2](/img/structure/B2607435.png)

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine derivatives are widely used in medicinal chemistry due to their high degree of structural diversity . They are known to exhibit a wide range of pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substitutions of their amino group and of their phenyl ring .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific structure of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their specific structure .Aplicaciones Científicas De Investigación

Applications in Framework Structures

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde has been utilized in developing three-dimensional hydrogen-bonded framework structures. The molecules exhibit polarized electronic structures and are linked by a combination of hydrogen bonds, forming intricate framework structures (Low et al., 2007).

Applications in Polymer Development

This compound also plays a crucial role in the synthesis of highly transparent polyimides. It was used to investigate the structure-property relationships of polyimides containing pyrimidine or pyridine moieties. The research led to the development of polyimides with excellent solubility, transparency, and outstanding mechanical properties, contributing significantly to materials science (Wang et al., 2015).

Applications in Multicomponent Synthesis

Moreover, this compound is employed in efficient multicomponent syntheses. For instance, it was used in the synthesis of pyridine-pyrimidines and their bis-derivatives, showcasing its versatility in organic synthesis and potential applications in drug discovery and development (Rahmani et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde Related compounds have been shown to interact with various targets, such as the nfκb sub-unit p65 .

Mode of Action

The exact mode of action of This compound It’s known that similar compounds can augment p65 phosphorylation and abrogate iκb .

Biochemical Pathways

The biochemical pathways affected by This compound Related compounds have been shown to induce pro-inflammatory cytokines in naïve monocytes .

Result of Action

The molecular and cellular effects of This compound Related compounds have been shown to induce pro-inflammatory cytokines in naïve monocytes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-25(13-16-9-5-3-6-10-16)19-18(15-27)20(24-21(22)23-19)26(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJJDVSKTKAMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C(=NC(=N2)N)N(C)CC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

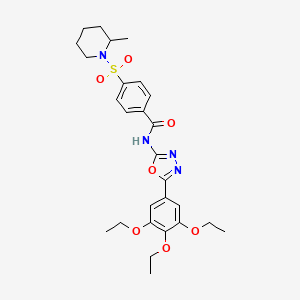

![Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2607356.png)

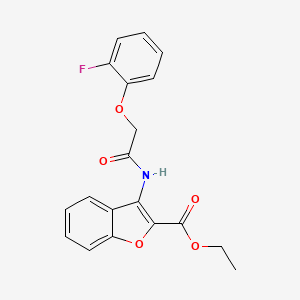

![4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2607357.png)

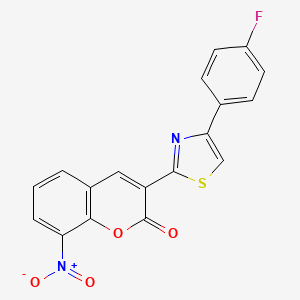

![N-(2,4-difluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2607358.png)

![2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2607367.png)

![4-[1-(2-Hydroxyethyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2607369.png)

![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2607371.png)

![4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2607372.png)

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2607374.png)